molecular formula C14H21Li B14498597 lithium;1,3-ditert-butylbenzene-5-ide CAS No. 62907-84-0

lithium;1,3-ditert-butylbenzene-5-ide

Cat. No.: B14498597
CAS No.: 62907-84-0
M. Wt: 196.3 g/mol
InChI Key: OUHQJQRZCYVUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1,3-ditert-butylbenzene-5-ide is a lithium organometallic compound featuring a deprotonated 1,3-ditert-butylbenzene ring. The tert-butyl substituents at the 1- and 3-positions of the benzene ring confer steric bulk, which stabilizes the anionic charge on the aromatic system and modulates the compound’s reactivity. Such sterically hindered aromatic lithium salts are often employed in synthetic chemistry as strong bases or ligands in transition-metal catalysis.

Properties

CAS No.

62907-84-0

Molecular Formula

C14H21Li

Molecular Weight

196.3 g/mol

IUPAC Name

lithium;1,3-ditert-butylbenzene-5-ide

InChI

InChI=1S/C14H21.Li/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;/h8-10H,1-6H3;/q-1;+1

InChI Key

OUHQJQRZCYVUPB-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-ditert-butylbenzene-5-ide typically involves the reaction of 1,3-ditert-butylbenzene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-ditert-butylbenzene-5-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons or other reduced species.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and transition metal oxides.

    Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and carbon dioxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes or other reduced hydrocarbons.

    Substitution: New organolithium compounds or other substituted benzene derivatives.

Scientific Research Applications

Lithium;1,3-ditert-butylbenzene-5-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium;1,3-ditert-butylbenzene-5-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. This reactivity is facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the negative charge on the benzene ring. The compound can participate in various reactions, including nucleophilic addition, substitution, and coupling reactions, targeting molecular pathways involving electrophilic species.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on lithium;1,3-ditert-butylbenzene-5-ide is absent, comparisons can be inferred from structurally or functionally analogous lithium-containing compounds described in the evidence:

Lithium Cyanide (LiCN)

  • Synthesis: Lithium cyanide is prepared via reaction of lithium hydride with acetone cyanohydrin, yielding a white powder with high purity (99.2%) .
  • Reactivity : LiCN acts as a nucleophile in cyanation reactions, such as in the synthesis of imidazole derivatives (e.g., 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile) .
  • Contrast : Unlike this compound, LiCN lacks steric hindrance, making it more reactive toward electrophiles but less selective in bulky environments.

Lithium Nitrate (LiNO₃)

  • Physico-chemical Properties : Lithium nitrate exhibits a melting point of 264°C, solubility in polar solvents (e.g., water), and hygroscopicity, making it suitable for battery electrolytes and concrete admixtures .
  • Contrast: The aromatic anion in this compound likely reduces solubility in polar solvents compared to LiNO₃, while enhancing stability in non-polar media.

Industrial Lithium Compounds (Carbonate/Hydroxide)

  • Applications : Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) dominate industrial use, particularly in batteries. The EU’s trade data highlights their critical role in energy storage .
  • Contrast : The tert-butyl-substituted benzene anion in this compound may offer unique catalytic or stabilizing properties absent in conventional lithium salts, though industrial applications remain unexplored in the evidence.

Table 1: Comparative Properties of Lithium Compounds

Compound Solubility Reactivity Key Applications Reference
Lithium cyanide (LiCN) Polar solvents High nucleophilicity Organic synthesis
Lithium nitrate (LiNO₃) Water, polar media Oxidizing agent Batteries, concrete
Lithium carbonate (Li₂CO₃) Limited in water Weak base Batteries, ceramics
This compound (inferred) Non-polar solvents Sterically hindered base Catalysis, ligand design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.